2'-Deoxyuridine-5'-triphosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It is a deoxynucleotide, which means it contains deoxyribose sugar instead of ribose. This compound serves as a substrate for various DNA polymerases during DNA replication and repair processes. Its structure consists of a uracil base attached to a deoxyribose sugar, which is further linked to three phosphate groups at the 5' position.
2'-Deoxyuridine-5'-triphosphate can be derived from its monophosphate form, 2'-deoxyuridine-5'-monophosphate, through phosphorylation processes. It can also be synthesized chemically or enzymatically from other nucleotides or nucleotide analogs.
2'-Deoxyuridine-5'-triphosphate belongs to the class of nucleotides, specifically categorized as a pyrimidine nucleotide due to its uracil base. It is an essential component in nucleic acid metabolism and serves as a building block for DNA synthesis.
The synthesis of 2'-deoxyuridine-5'-triphosphate can be achieved through various methods, including chemical synthesis and enzymatic phosphorylation. One common approach involves the enzymatic conversion of 2'-deoxyuridine-5'-monophosphate using kinases such as pyruvate kinase in the presence of phosphoenolpyruvate as a phosphate donor .
Technical Details:
The molecular structure of 2'-deoxyuridine-5'-triphosphate consists of:
The molecular formula is C9H13N2O12P3, with a molecular weight of approximately 507.14 g/mol. The compound exhibits specific UV absorbance characteristics useful for analytical purposes.
2'-Deoxyuridine-5'-triphosphate participates in various biochemical reactions:
Technical Details:
The mechanism by which 2'-deoxyuridine-5'-triphosphate functions involves its incorporation into DNA strands during replication:
Studies show that the efficiency and fidelity of incorporation depend on both the structural integrity of the nucleotide and the specific DNA polymerase being utilized .
Relevant Data:
The pKa values associated with the phosphate groups allow for ionization under physiological conditions, influencing its reactivity in biochemical pathways.
2'-Deoxyuridine-5'-triphosphate is widely used in molecular biology:
dUTP occupies a pivotal position in de novo pyrimidine biosynthesis and salvage pathways. Its primary metabolic fate is hydrolysis to deoxyuridine monophosphate (dUMP) by the enzyme dUTP diphosphatase (dUTPase, EC 3.6.1.23), simultaneously generating pyrophosphate and providing the essential substrate for thymidylate synthase (TS) [1] [9]. This reaction serves dual purposes: (1) it supplies dUMP for the de novo synthesis of dTMP (and subsequently dTTP), and (2) it minimizes intracellular dUTP concentrations to prevent uracil misincorporation during DNA synthesis. The dUTPase reaction is therefore a crucial regulatory node in nucleotide homeostasis. Research utilizing isotopically labeled precursors demonstrates that dUMP can originate from multiple pathways, reflecting metabolic flexibility in different biological contexts [7]:
Pathway Origin | Key Enzymes Involved | Sequence of Reactions | Significance |
---|---|---|---|
De Novo (dUDP) | Ribonucleotide Reductase (RNR), dUTPase | UDP → dUDP → dUTP → dUMP + PPi | Primary pathway in most cells; tightly coupled to RNR activity |
dCTP Deamination | dCTP Deaminase (bacteria) | dCTP → dUTP → dUMP + PPi | Significant in E. coli/Salmonella; provides alternative route to dUMP |
Deoxycytidine Salvage | Cytidine Deaminase, Thymidine Kinase | Deoxycytidine → Deoxyuridine → dUMP | Operates when deoxycytidine/deoxyuridine levels are elevated (e.g., catabolism) |
Exogenous dUR | Thymidine Kinase | Deoxyuridine → dUMP | Minor role under physiological conditions; exploited in nucleoside analog therapies |
The significance of dUTP extends beyond its role as a metabolic intermediate. Biochemical studies reveal that dUTP can be incorporated into DNA by DNA polymerases during replication and repair, acting as a substrate substitute for dTTP. Template-dependent incorporation studies, such as those using the E. coli DNA polymerase I Klenow fragment, demonstrate that incorporation efficiency depends heavily on template-primer structure. For instance, incorporation of deoxyuridine monophosphate (dUMP) into calf thymus DNA reached approximately 80% of the rate observed for dTMP incorporation under experimental conditions [2]. This miscoding potential necessitates robust cellular mechanisms to prevent genomic uracilation. Furthermore, modified dUTP analogs like (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate (bv5dUTP) have been instrumental research tools. These analogs exhibit altered substrate properties for DNA polymerases and dUTPases, enabling detailed mechanistic studies of enzyme specificity and providing insights for developing antimetabolite therapies targeting rapidly dividing cells [2] [10].
Compound | Key Structural Feature | Primary Research Application | Significant Finding |
---|---|---|---|
dUTP (Natural) | Uracil base, deoxyribose, triphosphate | Study of dUTPase kinetics/distribution | Essential substrate for characterizing dUTPase specificity and catalytic mechanisms [3] |
(E)-5-(2-Bromovinyl)-dUTP (bv5dUTP) | Bromovinyl group at C5 of uracil | Substrate analog for DNA polymerases | Substitutes for dTTP (80% efficiency in calf thymus DNA); inhibits dTMP incorporation [2] |
2'-Deoxyuridine-5'-α,β-imido-triphosphate (dUpNHpp) | Non-hydrolysable α,β-imido linkage | Trapping dUTPase conformational states (NMR) | Traps enzyme in conformational isomerization step preceding catalysis [4] |
5-Fluoro-dUTP | Fluorine atom at C5 of uracil | Mechanism of TS inhibitors & DNA fragmentation | Incorporated into DNA, induces repair-mediated fragmentation (TUNEL assay principle) [8] |
The maintenance of genomic integrity critically depends on minimizing the intracellular dUTP:dTTP ratio. Elevated dUTP pools lead to increased uracil incorporation into DNA, either through misincorporation opposite adenine during replication or via the replacement of thymine during repair synthesis. Once incorporated, uracil in DNA is recognized by uracil-DNA glycosylases (UDGs), initiating base excision repair (BER). This process involves excision of the uracil base, cleavage of the DNA backbone, and subsequent repair synthesis. Critically, if dUTP levels remain high, the repair synthesis step repeatedly incorporates uracil instead of thymine, initiating a futile repair cycle. This self-propagating cycle results in DNA strand breaks, double-stranded DNA fragmentation, and ultimately, cell death – a phenomenon termed "thymineless death" [1] [8] [9].
Molecular Event | Consequence | Downstream Effect | Experimental Evidence |
---|---|---|---|
Uracil Misincorporation | U:A pairs in nascent DNA | Creates substrates for uracil-DNA glycosylase (UDG) | Increased comet tails & γH2AX foci in cells with high dUTP:dTTP ratio [8] |
Futile Repair Cycle | Repeated UDG/BER initiation at same site | DNA strand breaks and nicks | Alkaline elution assays show DNA fragmentation within 4h of TS inhibition [8] |
Chromosome Fragmentation | Double-strand breaks from clustered single-strand breaks | Loss of chromosomal integrity | Observed in dUTPase-deficient E. coli mutants [1] [7] |
Apoptotic Signaling | Persistent DNA damage signaling | Activation of p53/caspase pathways | Earlier commitment to cell death in dUTP-accumulating cells vs. dTTP-deprived cells [8] |
The dUTPase enzyme (DUT) is the primary safeguard against uracil contamination of DNA. Structural and biophysical studies reveal sophisticated mechanisms governing dUTPase function and stability. Human dUTPase functions as a homotrimer, with each monomer contributing to three identical active sites located at the subunit interfaces. The catalytic mechanism involves highly conserved motifs (I-V) that coordinate magnesium ions and the triphosphate moiety, ensuring exquisite specificity for dUTP over dTTP and other nucleotides [1] [4] [6]. Structural dynamics studies using nuclear magnetic resonance (NMR) spectroscopy demonstrate that substrate binding (e.g., by the non-hydrolysable analog dUpNHpp) induces significant conformational changes, particularly ordering the flexible C-terminal arm to form a cap over the active site. This "closed" conformation positions key residues for catalysis and substrate exclusion [4]. Intriguingly, NMR relaxation dispersion experiments indicate slow conformational exchange dynamics (millisecond-microsecond timescale) in the apo enzyme, which is modulated by ligand binding. Substrate binding appears to trap the enzyme in one conformational state during the catalytic cycle, suggesting that conformational isomerization is a rate-limiting step [4].
Thermal stability studies employing high-speed nanoscale differential scanning fluorometry (nanoDSF) on the E. coli enzyme further illuminate the trimer's stability determinants. Unlike monomeric proteins, dUTPase denaturation occurs in two distinct stages: initial trimer dissociation into monomers, followed by unfolding of the monomeric subunits. Hydrophobic interactions and hydrogen bonding at the subunit interfaces are paramount for trimer stability. Notably, nucleotide ligands (dUTP analogs, dUMP) partially stabilize the trimer against thermal dissociation, suggesting that active site occupancy reinforces quaternary structure integrity. This inherent stability and its ligand dependence make the trimer-monomer equilibrium a potential target for small molecules designed to disrupt dUTPase function pharmacologically [1].
The biological necessity of dUTPase is unequivocal. Genetic studies demonstrate that dUTPase knockout leads to embryonic lethality in mice and severe genomic instability in bacteria. In humans, elevated dUTPase expression is a documented resistance mechanism to thymidylate synthase (TS)-targeted chemotherapies like 5-fluorouracil (5-FU) and pemetrexed. Conversely, suppressing dUTPase activity synergistically enhances the efficacy of these agents by promoting dUTP accumulation and uracil-mediated DNA fragmentation. This principle is validated by studies showing that overexpression of E. coli dUTPase in human tumor cells (HT29 colon cancer) significantly reduces the cytotoxicity of the TS inhibitor ZD9331 following 24-hour exposures. The critical role of dUTPase in oncology is further underscored by the identification of nanomolar inhibitors of human dUTPase that enhance the antitumor effects of TS inhibitors in xenograft models [1] [6] [8]. Furthermore, mutations in the human DUT gene (e.g., Y54C) are linked to monogenic syndromes featuring bone marrow failure and diabetes, highlighting the enzyme's essential role beyond rapidly proliferating tissues [6]. These findings collectively establish the dUTP/dUTPase axis as a critical determinant of genomic integrity with profound implications for understanding disease mechanisms and developing novel therapeutic strategies.
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